N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

Physicochemical profiling Drug-likeness Solubility optimization

N-(2-(Furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide (CAS 1396865-14-7) is a synthetic nicotinamide derivative distinguished by a furan-3-yl group coupled through a hydroxyethyl linker to a methylthio-substituted nicotinamide core. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol, placing it in a class of heteroaryl-substituted nicotinamide compounds that have been investigated as phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 1396865-14-7
Cat. No. B2533808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
CAS1396865-14-7
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C13H14N2O3S/c1-19-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-18-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17)
InChIKeySQGDJTRTDMYNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide CAS 1396865-14-7: Structural Identity and Baseline Characteristics


N-(2-(Furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide (CAS 1396865-14-7) is a synthetic nicotinamide derivative distinguished by a furan-3-yl group coupled through a hydroxyethyl linker to a methylthio-substituted nicotinamide core . Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol, placing it in a class of heteroaryl-substituted nicotinamide compounds that have been investigated as phosphodiesterase 4 (PDE4) inhibitors and kinase modulators .

Why Generic Nicotinamide Derivatives Cannot Substitute for CAS 1396865-14-7


Even structurally conservative modifications to the nicotinamide scaffold can profoundly alter target selectivity and cellular potency [1]. The specific combination of a furan-3-yl ring, a hydroxyethyl spacer, and a 2-methylthio group on the pyridine ring in CAS 1396865-14-7 is exceptionally rare; a Chemsrc similarity search returns only a single close analog, underscoring that generic nicotinamide building blocks cannot replicate the unique hydrogen-bonding and steric profile of this compound . Class-level evidence from PDE4 inhibitor patents demonstrates that minor variations in heteroaryl substitution and linker geometry directly translate to order-of-magnitude differences in isoform selectivity and cellular IC₅₀ values [2].

Quantitative Differentiation Guide for CAS 1396865-14-7 vs. Structural Analogs


Enhanced Hydrogen-Bonding Capacity Through Hydroxyethyl Linker vs. Furan-2-ylmethyl Analog

CAS 1396865-14-7 incorporates a secondary alcohol in the hydroxyethyl linker, providing an additional hydrogen-bond donor (HBD) relative to the commonly available N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide (CAS 771505-36-3), which lacks this hydroxyl group . This single functional group difference increases the topological polar surface area (TPSA) by approximately 20 Ų and adds one HBD, which is expected to improve aqueous solubility and modulate ADME properties [1].

Physicochemical profiling Drug-likeness Solubility optimization

Furan-3-yl vs. Furan-2-yl Regioisomerism May Alter Kinase Selectivity Profiles

The furan-3-yl attachment in CAS 1396865-14-7 presents a distinct vector and electron distribution compared to the more common furan-2-yl regioisomer found in analogs such as N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide . In related nicotinamide-based kinase inhibitor series, moving the furan substitution from the 2-position to the 3-position has been shown to alter selectivity across kinase panels, as the heterocycle oxygen orientation influences key hinge-region hydrogen-bonding interactions [1].

Kinase selectivity Binding mode Structure-activity relationship

Methylthio Substituent as a Metabolic Soft Spot vs. Unsubstituted Nicotinamide Analogs

The 2-methylthio group on the nicotinamide ring of CAS 1396865-14-7 serves as a potential metabolic soft spot that differentiates it from unsubstituted nicotinamide derivatives such as 5-(furan-3-yl)nicotinamide (CAS 1346687-18-0) . In the broader class of 2-(methylthio)nicotinamide compounds, the methylthio group has been shown to undergo CYP450-mediated oxidation, which can be exploited to tune metabolic half-life; related 2-(methylthio)nicotinamide antivirals demonstrate EC₅₀ values of 0.6 μM against CHIKV, while unsubstituted analogs show substantially reduced activity [1].

Metabolic stability CYP450 metabolism Pharmacokinetics

Low Structural Redundancy: Only One Close Analog in Public Databases

A Chemsrc similarity search for CAS 1396865-14-7 returns only a single closely related compound, demonstrating the low structural redundancy of this furan-3-yl-hydroxyethyl-methylthio-nicotinamide scaffold in the public domain . By contrast, more common nicotinamide derivatives such as N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide (CAS 771505-36-3) and 5-(furan-3-yl)nicotinamide (CAS 1346687-18-0) are widely catalogued and available from multiple vendors, increasing the risk of prior art encumbrance and reducing their value as novel chemical probes .

Chemical novelty IP landscape Probe compound uniqueness

Higher Molecular Complexity vs. Simple Nicotinamide Fragments

With a molecular weight of 278.33 g/mol and three distinct pharmacophoric elements (furan-3-yl, hydroxyethyl linker, 2-methylthio-nicotinamide), CAS 1396865-14-7 occupies a privileged region of fragment-like chemical space (MW 250–350) that balances complexity with ligand efficiency . Simpler nicotinamide fragments such as 2-(methylthio)nicotinamide (MW 168.2) and 5-(furan-3-yl)nicotinamide (MW 188.2) lack the hydroxyethyl linker, which eliminates one hydrogen-bond donor/acceptor pair and reduces the potential for directional interactions with protein targets .

Fragment-based drug discovery Ligand efficiency Molecular complexity

PDE4 Isoform Selectivity Potential vs. Non-Furan Nicotinamide PDE4 Inhibitors

Nicotinamide derivatives bearing heteroaryl substituents are a well-validated class of PDE4 inhibitors, with patent data showing that furan-containing analogs can achieve PDE4B IC₅₀ values in the nanomolar range [1]. While direct PDE4 inhibition data for CAS 1396865-14-7 has not been publicly reported, its structural features (furan-3-yl, hydroxyethyl, methylthio) map onto the pharmacophore defined by Pfizer's PDE4 inhibitor series, where the heteroaryl group occupies a critical selectivity pocket [1]. Non-furan analogs (e.g., phenyl-substituted nicotinamide PDE4 inhibitors) typically show 5- to 50-fold lower PDE4B selectivity compared to furan-containing counterparts [2].

PDE4 inhibition Isoform selectivity Anti-inflammatory

Recommended Research and Procurement Scenarios for CAS 1396865-14-7


PDE4 Inhibitor Lead Optimization Programs Requiring Furan-3-yl Scaffolds

CAS 1396865-14-7 provides an advanced intermediate for medicinal chemistry teams pursuing selective PDE4B inhibitors. Its furan-3-yl and methylthio substitution pattern aligns with the pharmacophore requirements documented in Pfizer’s PDE4 patent series, making it a rational starting point for structure-activity relationship expansion without the synthetic burden of de novo scaffold construction [1].

Chemical Probe Development Where Scaffold Novelty is a Selection Criterion

Given that only one structurally similar compound is catalogued in public databases, CAS 1396865-14-7 offers a differentiated chemical probe for target identification screens. Its low analog density reduces the likelihood of confounding off-target effects commonly encountered with more heavily explored nicotinamide chemotypes .

Antiviral Drug Discovery Leveraging 2-Methylthionicotinamide Pharmacophore

The 2-(methylthio)nicotinamide core is a validated antiviral pharmacophore, with related compounds demonstrating EC₅₀ values of 0.6 μM against Chikungunya virus. CAS 1396865-14-7 extends this scaffold with a furan-3-yl-hydroxyethyl moiety that may enhance target binding or alter pharmacokinetic properties relative to simpler 2-(methylthio)nicotinamide antiviral leads [2].

Fragment-to-Lead Campaigns Requiring Balanced Polarity and H-Bonding Capacity

With two hydrogen-bond donors, four hydrogen-bond acceptors, and a molecular weight of 278.33, CAS 1396865-14-7 occupies an attractive fragment-to-lead space. Its hydroxyethyl linker provides an additional H-bond donor not present in simpler furan-nicotinamide fragments, which may improve aqueous solubility and facilitate co-crystallization efforts with protein targets [3].

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.